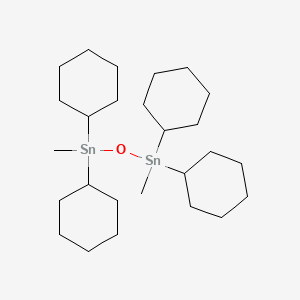
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane is an organotin compound known for its unique structural and chemical properties This compound is characterized by the presence of two tin atoms connected by an oxygen bridge, with each tin atom further bonded to two cyclohexyl groups and one methyl group
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane typically involves the reaction of cyclohexyltin compounds with methylating agents under controlled conditions. One common method includes the reaction of cyclohexyltin trichloride with methyl lithium, followed by hydrolysis to form the desired distannoxane compound. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The cyclohexyl and methyl groups can be substituted with other organic groups, allowing for the synthesis of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. Major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin derivatives.
Applications De Recherche Scientifique
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of tin-based drugs.
Industry: The compound is used in the production of tin-based catalysts and materials, which are important in various industrial processes.
Mécanisme D'action
The mechanism by which 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form bonds with organic molecules, facilitating reactions such as catalysis and synthesis. The oxygen bridge between the tin atoms also plays a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetramethyldistannoxane: Similar in structure but with methyl groups instead of cyclohexyl groups, leading to different reactivity and applications.
1,1,3,3-Tetraethyldistannoxane:
1,1,3,3-Tetraphenyldistannoxane: The presence of phenyl groups makes this compound more suitable for certain types of catalysis and organic synthesis. The uniqueness of this compound lies in its combination of cyclohexyl and methyl groups, which provide a balance of steric hindrance and reactivity, making it versatile for various applications.
Propriétés
Numéro CAS |
157945-62-5 |
|---|---|
Formule moléculaire |
C26H50OSn2 |
Poids moléculaire |
616.1 g/mol |
Nom IUPAC |
dicyclohexyl-[dicyclohexyl(methyl)stannyl]oxy-methylstannane |
InChI |
InChI=1S/4C6H11.2CH3.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1H,2-6H2;2*1H3;;; |
Clé InChI |
HJGDEWQJTFRLNS-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C1CCCCC1)(C2CCCCC2)O[Sn](C)(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
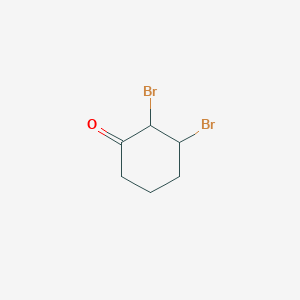
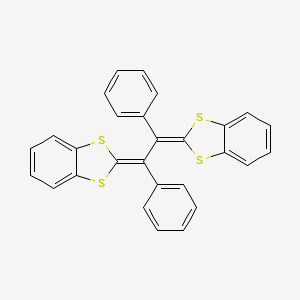
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
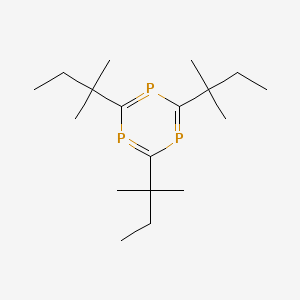
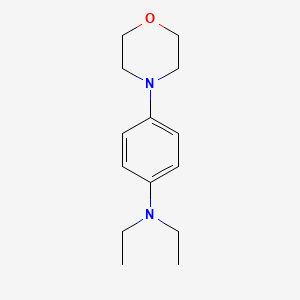
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
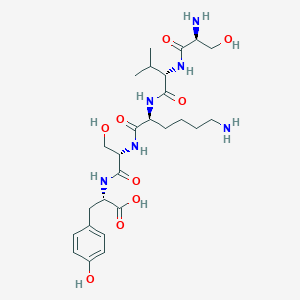
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
